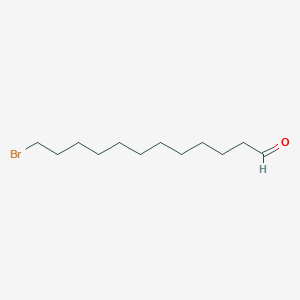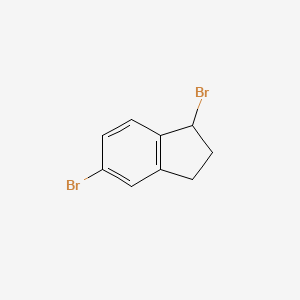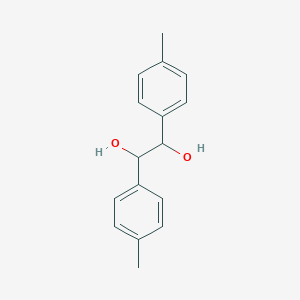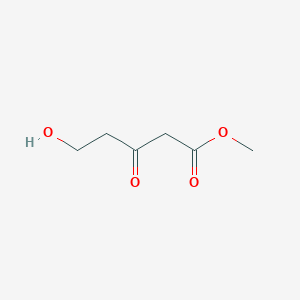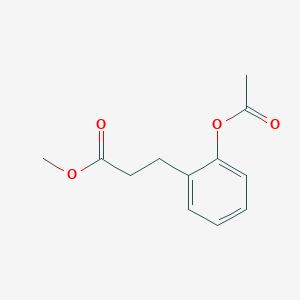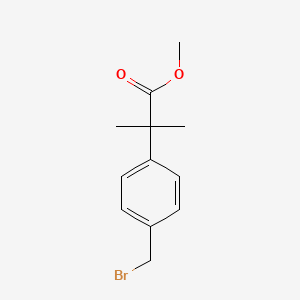
2-(4-(溴甲基)苯基)-2-甲基丙酸甲酯
描述
Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合物合成和性质:
- Zhou 等人(2014 年)使用 2-(4-(溴甲基)苯基)-2-甲基丙酸甲酯的衍生物对苯乙烯进行原子转移自由基聚合 (ATRP),从而制备出具有材料科学潜在应用的荧光聚苯乙烯 (Zhou 等人,2014 年)。
- Velázquez 等人(2020 年)评估了聚(缩氧亚烷基)聚合物的 2-溴-2-甲基丙酸甲酯酯中的卤素链端官能度,该官能度可用作 ATRP 大分子引发剂,用于合成药物递送生物偶联物中的聚合物结构 (Velázquez 等人,2020 年)。
光聚合和材料科学:
- Guillaneuf 等人(2010 年)报道了一种衍生自 2-(4-(溴甲基)苯基)-2-甲基丙酸甲酯的新型烷氧胺,该烷氧胺充当光引发剂。该化合物在紫外线照射下分解产生自由基,可用于氮氧化物介导的光聚合 (Guillaneuf 等人,2010 年)。
化学合成和表征:
- Pascual 等人(2000 年)致力于使用 (2-溴甲基苯基)-甲氧基亚氨基乙酸甲酯合成新化合物,讨论了它们的形成和光谱性质 (Pascual 等人,2000 年)。
- Sane 等人(2011 年)从 2-(4-(溴甲基)苯基)-2-甲基丙酸甲酯合成了一种新的双烯丙氧基官能化 ATRP 引发剂,表明其在制备功能化聚合物方面具有潜力 (Sane 等人,2011 年)。
生物活性筛选:
- Yancheva 等人(2015 年)合成了与 2-(4-(溴甲基)苯基)-2-甲基丙酸甲酯密切相关的新的 N-(α-溴酰基)-α-氨基酯,并研究了它们的细胞毒性、抗炎和抗菌活性 (Yancheva 等人,2015 年)。
属性
IUPAC Name |
methyl 2-[4-(bromomethyl)phenyl]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIQXLCAEUTYPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CBr)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-(bromomethyl)phenyl)-2-methylpropanoate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

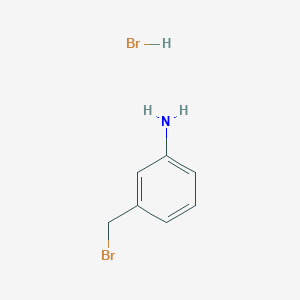
![Tert-butyl-[(4-methylpiperidin-4-yl)methyl]carbamic acid;hydrochloride](/img/structure/B8220933.png)
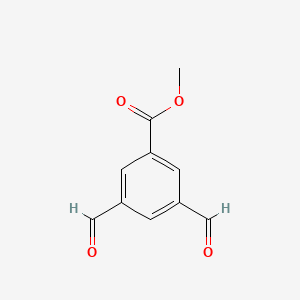


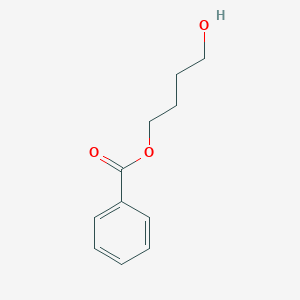
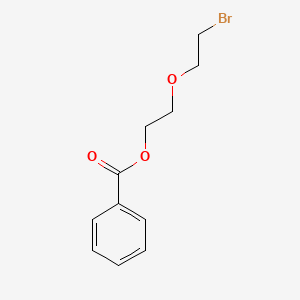
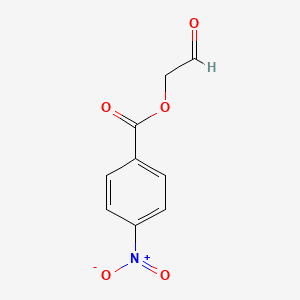
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)
